1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, ethyl ester, hydrochloride
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Overview
Description
1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, ethyl ester, hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, ethyl ester, hydrochloride typically involves the reaction of piperazine with ethyl chloroformate and 1-pyrrolidineethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, ethyl ester, hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, methyl ester, hydrochloride
- 1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, propyl ester, hydrochloride
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, ethyl ester, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in medicinal chemistry and pharmaceuticals.
Properties
CAS No. |
24269-56-5 |
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Molecular Formula |
C13H26ClN3O2 |
Molecular Weight |
291.82 g/mol |
IUPAC Name |
ethyl 4-(2-pyrrolidin-1-ylethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25N3O2.ClH/c1-2-18-13(17)16-11-9-15(10-12-16)8-7-14-5-3-4-6-14;/h2-12H2,1H3;1H |
InChI Key |
PAEXVBXMTNNKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCN2CCCC2.Cl |
Origin of Product |
United States |
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